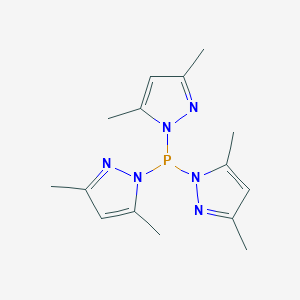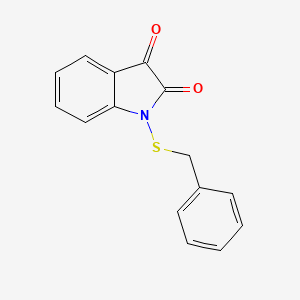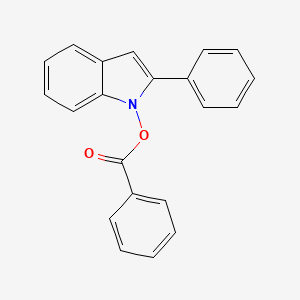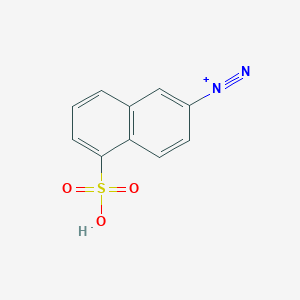
1,1',1''-Phosphanetriyltris(3,5-dimethyl-1H-pyrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine is an organophosphorus compound that features three 3,5-dimethyl-1H-pyrazole groups attached to a central phosphorus atom. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. Its unique structure allows for versatile applications in both academic research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
3(3,5-dimethyl-1H-pyrazole)+PCl3+3Et3N→Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine+3Et3NHCl
Industrial Production Methods: While specific industrial production methods for Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Substitution: The pyrazole groups can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophilic reagents such as alkyl halides can be used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine exerts its effects largely depends on its role as a ligand. By coordinating with metal ions, it can influence the electronic properties and reactivity of the metal center. This coordination can activate the metal for various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved are primarily related to the metal-ligand interactions and the subsequent activation of substrates.
Comparación Con Compuestos Similares
Trispyrazolylborate: Another ligand with similar coordination properties but with a boron center instead of phosphorus.
Trispyrazolylmethane: Features a methane center and is used in similar coordination chemistry applications.
Pyrazolyldiphosphine: Contains two phosphorus atoms and is used for forming bimetallic complexes.
Uniqueness: Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine is unique due to its specific electronic and steric properties imparted by the 3,5-dimethyl-1H-pyrazole groups. These properties make it particularly effective in stabilizing metal complexes and enhancing their catalytic activity.
Propiedades
Número CAS |
54877-56-4 |
|---|---|
Fórmula molecular |
C15H21N6P |
Peso molecular |
316.34 g/mol |
Nombre IUPAC |
tris(3,5-dimethylpyrazol-1-yl)phosphane |
InChI |
InChI=1S/C15H21N6P/c1-10-7-13(4)19(16-10)22(20-14(5)8-11(2)17-20)21-15(6)9-12(3)18-21/h7-9H,1-6H3 |
Clave InChI |
VBBGHWHHYYJCMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1P(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)


![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)





